1-Benzyl-3-methoxy-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58365-15-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-benzyl-3-methoxypyrazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-7-8-13(12-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
JHRVTBUELQNRRD-UHFFFAOYSA-N |
SMILES |
COC1=NN(C=C1)CC2=CC=CC=C2 |
Canonical SMILES |
COC1=NN(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 3 Methoxy 1h Pyrazole and Its Analogues
Classical Cyclocondensation Approaches to the Pyrazole (B372694) Core
The most established and fundamental method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.comrsc.org This approach, known as the Knorr pyrazole synthesis, was first reported by Ludwig Knorr in 1883 and remains a cornerstone of pyrazole chemistry. nih.govmdpi.comjk-sci.comresearchgate.net
Reactions Involving Hydrazine Derivatives and 1,3-Dicarbonyl Precursors
The synthesis of pyrazoles via the Knorr reaction involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent, which acts as a three-carbon building block. rsc.org For the specific synthesis of 1-benzyl-3-methoxy-1H-pyrazole, the reaction would involve benzylhydrazine (B1204620) and a suitable 1,3-dicarbonyl precursor containing a methoxy (B1213986) group.
While the reaction between alkyl acetoacetates and hydrazines typically yields pyrazol-5-ones, the use of hydrazine salts can lead to the formation of 3-alkoxypyrazoles, although sometimes in low yields. mdpi.com A more targeted approach involves using precursors where the alkoxy group is already in place. For instance, diethyl 2-(ethoxymethylene)malonate has been successfully reacted with hydrazine hydrochloride to produce ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, demonstrating the viability of using functionalized malonates for the synthesis of alkoxypyrazoles. researchgate.net To obtain the target compound, this compound, a plausible 1,3-dicarbonyl precursor would be 3-methoxy-1,3-propanedial or a more stable equivalent like 1,1,3,3-tetramethoxypropane, which can generate malondialdehyde in situ. The reaction with benzylhydrazine would then lead to the desired pyrazole through a cyclization and dehydration sequence.
Table 1: Examples of Classical Cyclocondensation for Pyrazole Synthesis
Hydrazine Derivative 1,3-Dicarbonyl Precursor Resulting Pyrazole Type Reference Phenylhydrazine (B124118) Ethyl acetoacetate 1,3,5-substituted pyrazole nih.gov Hydrazine Hydrate (B1144303) Acetylacetone 3,5-dimethylpyrazole rsc.org Arylhydrazines 1,3-Diketones 1-Aryl-3,4,5-substituted pyrazoles mdpi.com Hydrazine hydrochloride Diethyl 2-(ethoxymethylene)malonate Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate researchgate.net
Exploration of Regioselectivity in Pyrazole Ring Formation
A significant challenge in the Knorr synthesis arises when both the hydrazine and the 1,3-dicarbonyl compound are unsymmetrical, as this can lead to the formation of two different regioisomers. nih.govmdpi.com In the synthesis of this compound from benzylhydrazine and an unsymmetrical methoxy-dicarbonyl precursor, the reaction could potentially yield both this compound and 1-benzyl-5-methoxy-1H-pyrazole. The outcome is determined by which nitrogen atom of benzylhydrazine (the substituted N-1 or the unsubstituted N-2) initially attacks which carbonyl carbon of the dicarbonyl compound.
Several factors have been found to influence the regioselectivity of this reaction. The nature of the substituents on both reactants plays a role, as do the reaction conditions. nih.govnih.gov Research has shown that the form of the hydrazine used is critical; arylhydrazine hydrochlorides tend to favor the formation of the 1,3-regioisomer, whereas the corresponding free base often leads to the 1,5-regioisomer. nih.gov
The choice of solvent is also paramount. Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to dramatically improve regioselectivity in favor of 1-aryl-3,4,5-substituted pyrazoles when compared to traditional protic solvents like ethanol. beilstein-journals.org Similarly, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly enhance regioselectivity. nih.gov
Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
Condition Effect on Regioselectivity Example/Observation Reference Hydrazine Form Arylhydrazine hydrochlorides favor 1,3-isomers; free hydrazines favor 1,5-isomers. Reaction with trichloromethyl enones. nih.gov Solvent Type Aprotic dipolar solvents (e.g., DMAc) provide higher regioselectivity than protic solvents (e.g., ethanol). Synthesis of 1-aryl-3,4,5-substituted pyrazoles. beilstein-journals.org Solvent Type Fluorinated alcohols (TFE, HFIP) dramatically increase regioselectivity. Reaction of N-methylhydrazine with 1,3-dicarbonyls. nih.gov Catalyst Addition of aqueous HCl can improve yields by promoting the final dehydration step. Condensation of arylhydrazines and 1,3-diketones in DMAc. beilstein-journals.org
Advanced and Sustainable Synthetic Protocols
To overcome the limitations of classical methods, including issues with regioselectivity, reaction times, and environmental impact, a range of advanced and more sustainable synthetic protocols have been developed.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netasianpubs.org This technology has been successfully applied to the synthesis of various pyrazole derivatives. thieme-connect.comdergipark.org.tr For example, the reaction of ethynyl (B1212043) ketones with hydrazine derivatives to form 1,3- and 1,5-disubstituted pyrazoles can be achieved in just two minutes under microwave irradiation at 120 °C. thieme-connect.com Similarly, tetra-substituted pyrazoles have been synthesized with yields ranging from 68% to 90% in 30 minutes using microwave heating. mdpi.com One-pot syntheses of 3,5-arylated pyrazoles from chalcones and hydrazine hydrate have been accomplished in 8-10 minutes under microwave conditions. asianpubs.org These examples highlight the potential for a rapid and efficient microwave-assisted synthesis of this compound from the appropriate precursors.
Table 3: Examples of Microwave-Assisted Pyrazole Synthesis
Reactants Conditions Key Advantage Reference Ethynyl ketones, Hydrazine derivatives 120 °C, 2 min Rapid heterocyclization thieme-connect.com Nitrile precursors, Hydrazine derivatives 80 °C, 30 min High yields (68-90%) mdpi.com Chalcones, Hydrazine hydrate 30% power, 8-10 min, solvent-free Quantitative yield, rapid asianpubs.org Aldehyde, Ethyl acetoacetate, Phenylhydrazine Room temp, 20 min, water Green, one-pot synthesis dergipark.org.tr
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. beilstein-journals.orgmdpi.com Several MCR strategies have been developed for the synthesis of pyrazoles. nih.govresearchgate.netmdpi.com
A common approach involves the in situ generation of the 1,3-dicarbonyl intermediate. For instance, an enolate can react with a carboxylic acid chloride, and the resulting dicarbonyl compound is immediately trapped by a hydrazine in a one-pot process, which circumvents the need to isolate the potentially unstable dicarbonyl. beilstein-journals.org Another versatile three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a hydrazine, which can be catalyzed by ytterbium(III) perfluorooctanoate to produce highly substituted pyrazoles. beilstein-journals.org Four-component reactions for synthesizing fused pyranopyrazole systems are also well-established, typically involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govnih.gov Such strategies could be adapted for the synthesis of this compound by carefully selecting the appropriate building blocks.
Catalytic Approaches (e.g., Metal-Mediated, Organocatalysis) for Pyrazole Synthesis
The development of catalytic methods has revolutionized pyrazole synthesis, offering milder reaction conditions, improved selectivity, and broader substrate scope.
Metal-Mediated Catalysis: A variety of transition metals have been employed to catalyze pyrazole formation. Nano-ZnO has been used as an efficient and green catalyst for the condensation of phenylhydrazine and ethyl acetoacetate. mdpi.com Copper catalysts allow for pyrazole synthesis under acid-free conditions at room temperature. nih.gov Iron-catalyzed reactions of diarylhydrazones with vicinal diols provide a regioselective route to substituted pyrazoles. mdpi.com More complex systems include palladium-catalyzed four-component couplings and rhodium-catalyzed cascade reactions for the synthesis of N-naphthyl pyrazoles. mdpi.commdpi.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines also proceed with high regioselectivity and yield. mdpi.com Dioxomolybdenum complexes supported on magnetic nanoparticles have also been reported as efficient and recyclable catalysts for three-component pyrazole synthesis. rsc.org
Organocatalysis: Organocatalysis provides a metal-free alternative for pyrazole synthesis. Secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, affording pyrazoles with high regioselectivity. nih.gov Cinchona alkaloids have been utilized to catalyze the enantioselective synthesis of fused pyranopyrazoles through tandem Michael addition and Thorpe-Ziegler reactions. nih.gov Simple pyrazole molecules themselves have been shown to act as efficient bifunctional organocatalysts for certain transformations leading to heterocyclic systems. rsc.org
Table 4: Catalytic Approaches for Pyrazole Synthesis
Catalyst Type Catalyst Example Reaction Type Key Advantage Reference Metal (Nanoparticle) Nano-ZnO Condensation Green, efficient mdpi.com Metal (Salt) Cu(I) salts (e.g., CuOTf) Aerobic cyclization Acid-free, mild conditions nih.gov Metal (Complex) Rh(III) complexes Cascade annulation Synthesis of complex pyrazoles mdpi.com Metal (Salt) AgOTf Condensation of ynones High regioselectivity and yield mdpi.com Organocatalyst Secondary Amines [3+2] Cycloaddition Metal-free, high regioselectivity nih.gov Organocatalyst Cinchona Alkaloids Tandem Michael/Thorpe-Ziegler Enantioselective synthesis nih.gov
Table of Mentioned Chemical Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Target Compound |
| Benzylhydrazine | Reactant (Hydrazine derivative) |
| 1,3-Dicarbonyl compound | Reactant (C3-synthon) |
| Pyrazole | Core Heterocycle |
| Phenylhydrazine | Reactant (Hydrazine derivative) |
| Ethyl acetoacetate | Reactant (1,3-Dicarbonyl) |
| Acetylacetone | Reactant (1,3-Dicarbonyl) |
| 3,5-dimethylpyrazole | Product Example |
| Diethyl 2-(ethoxymethylene)malonate | Reactant (1,3-Dicarbonyl precursor) |
| Hydrazine hydrochloride | Reactant (Hydrazine salt) |
| Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate | Product Example |
| 1,1,3,3-tetramethoxypropane | Reactant (1,3-Dicarbonyl precursor) |
| 1-Benzyl-5-methoxy-1H-pyrazole | Potential Regioisomer |
| N,N-dimethylacetamide (DMAc) | Solvent |
| 2,2,2-Trifluoroethanol (TFE) | Solvent |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Solvent |
| Ethanol | Solvent |
| Ethynyl ketone | Reactant |
| Chalcone | Reactant (α,β-Unsaturated ketone) |
| Malononitrile | Reactant (MCR component) |
| Diazoacetate | Reactant (Organocatalysis) |
| Nano-ZnO | Catalyst |
| Copper triflate (CuOTf) | Catalyst |
| Silver triflate (AgOTf) | Catalyst |
| Cinchona Alkaloid | Organocatalyst |
Derivatization and Functionalization Strategies for this compound
The functionalization of the this compound core can be achieved through a variety of chemical reactions, allowing for the introduction of diverse substituents. These modifications are generally targeted at the pyrazole ring, the methoxy group, or the benzyl (B1604629) moiety to systematically study structure-activity relationships.
The pyrazole ring is an electron-rich aromatic system. Within this scaffold, the C4 position is the most nucleophilic, making it the primary site for electrophilic aromatic substitution reactions. mdpi.comresearchgate.net In contrast, the C3 and C5 positions are considered more electrophilic. mdpi.com
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have become powerful tools for the direct derivatization of the pyrazole core. researchgate.net Another advanced strategy involves regioselective metalation. For instance, in related pyrazole systems, directed deprotonation at the C5 position using a strong base, or a bromine-magnesium exchange at a pre-functionalized C3 or C4 position, generates a nucleophilic carbon center. nih.gov This intermediate can then be trapped with various electrophiles to install new functional groups. nih.gov The sequence of these functionalization steps can often be controlled, allowing for the synthesis of polysubstituted pyrazoles. nih.gov
Common electrophilic substitution reactions applicable to the pyrazole ring include:
Halogenation: Introduction of bromine or iodine at the C4 position.
Nitration: Substitution with a nitro group (NO₂).
Acylation: Introduction of an acyl group via Friedel-Crafts type reactions.
Nucleophilic transformations are essential for introducing a wide range of functional groups onto the pyrazole scaffold. These reactions can occur via direct nucleophilic substitution on pre-functionalized derivatives or through modern coupling reactions.
Palladium-catalyzed cross-coupling reactions are particularly effective. For example, a pyrazole derivative functionalized with a halogen can be coupled with various partners. Following a metalation step (e.g., bromine-magnesium exchange) and subsequent transmetalation with zinc chloride, the resulting organozinc species can undergo palladium(0)-catalyzed cross-coupling to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
Furthermore, nucleophilic substitution can be performed on side chains attached to the core structure. In the synthesis of related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a key intermediate containing a benzyl chloride moiety was subjected to nucleophilic substitution with a variety of substituted phenols to afford a library of ether-linked derivatives. nih.govsemanticscholar.org Similarly, the carboxamide group present in some analogues can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.com
The methoxy group at the C3 position is a key functional handle that can be selectively modified. The most common transformation is its cleavage to the corresponding 3-hydroxy-1H-pyrazole. This demethylation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers, including the methoxy group on the pyrazole ring, to yield the corresponding phenol (B47542) or, in this case, a pyrazolol. semanticscholar.orgnih.gov This transformation unmasks a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, to introduce new R-groups.
The N-benzyl group offers multiple avenues for chemical modification. These manipulations can be directed at the aromatic ring of the benzyl group or involve the complete removal of the group itself.
Functionalization of the benzyl ring can be achieved through electrophilic aromatic substitution, provided the ring is not deactivated. More commonly, modifications are made by first introducing a reactive handle. For instance, an amine intermediate can be acylated with 4-(chloromethyl)benzoyl chloride, and the resulting benzyl chloride moiety can undergo various nucleophilic substitutions. nih.govsemanticscholar.org
Alternatively, the benzyl group, particularly a substituted variant like the p-methoxybenzyl (PMB) group, can serve as a protecting group for the pyrazole nitrogen. The PMB group can be readily cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), to provide the N-unsubstituted pyrazole. nih.govclockss.org This deprotection strategy is valuable for synthesizing libraries of compounds where the N1 position is either unsubstituted or re-functionalized with different substituents.
Optimization of Synthetic Route Efficiency and Yields for this compound
One significant advancement is the use of microwave (MWI) irradiation to accelerate reactions and improve yields. For the synthesis of complex pyrazole-containing chalcones, microwave-assisted synthesis dramatically reduced reaction times to 12–15 minutes and provided excellent yields (80–87%), compared to conventional heating which required 16–18 hours and resulted in lower yields (50–58%). connectjournals.com
The choice of catalyst and solvent system is also paramount. In one-pot multicomponent syntheses of pyrazole derivatives, screening different catalysts revealed that a HAp/ZnCl₂ nano-flake catalyst provided high yields (80-90%) in short reaction times (30-40 min) under solvent-free conditions. biointerfaceresearch.com Similarly, the optimization of a copper-catalyzed click reaction showed that a CuSO₄·5H₂O/sodium ascorbate (B8700270) system in a t-BuOH:H₂O solvent gave higher yields than other copper sources like CuI or different solvents like THF or DMF. connectjournals.com
The table below summarizes the optimization of reaction conditions for the synthesis of various pyrazole analogues, highlighting the impact of different parameters on product yield.
| Reaction Type | Starting Materials | Conditions Varied | Optimized Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Claisen-Schmidt Condensation | Triazole derivatives and Pyrazole-carbaldehyde | Heating Method | Microwave Irradiation (12-15 min) | 80-87% | connectjournals.com |
| Claisen-Schmidt Condensation | Triazole derivatives and Pyrazole-carbaldehyde | Heating Method | Conventional Heating (16-18 h) | 50-58% | connectjournals.com |
| One-Pot Reductive Amination | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde | Procedure | Solvent-free condensation followed by reduction | Good | mdpi.com |
| Cyclocondensation | Trichloromethyl enone and Phenylhydrazine hydrochloride | Base/Acid | MeOH, reflux (for 1,3-isomer) | 37-97% | acs.org |
| Cyclocondensation | Trichloromethyl enone and Phenylhydrazine (free base) | Base/Acid | MeOH, reflux (for 1,5-isomer) | 52-83% | acs.org |
| [3+2] Cycloaddition | Alkynyl-dithiane and Sydnone | Base and Solvent | KOt-Bu in DMSO | up to 75% | acs.org |
| Hydroamination | 1,3-Diyne and Hydrazine | Solvent | PEG-400, 100 °C | 68-89% | rsc.org |
Regiocontrolled synthesis is another critical aspect of optimization. In the reaction between trichloromethyl enones and hydrazines, the choice of the hydrazine reagent dictates the regioselectivity of the cyclization. Using arylhydrazine hydrochlorides selectively yields the 1,3-regioisomer, whereas the corresponding free base form of the hydrazine leads exclusively to the 1,5-regioisomer. acs.org This control over regiochemistry is essential for preparing specific isomers of pharmacological interest in high yields. acs.org Furthermore, one-pot, multicomponent procedures are highly efficient, reducing the number of intermediate purification steps and saving time and resources. biointerfaceresearch.commdpi.comorganic-chemistry.org The use of environmentally benign solvents like PEG-400 also contributes to the development of greener synthetic protocols. rsc.org
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Benzyl 3 Methoxy 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Benzyl-3-methoxy-1H-pyrazole in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon resonances.
The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The expected signals are in the aromatic, vinylic, and aliphatic regions.
The benzyl (B1604629) group protons typically appear as a singlet for the methylene (B1212753) (CH₂) protons and a multiplet for the five phenyl protons. The methylene singlet is characteristically observed further downfield compared to typical alkyl groups due to the anisotropic effect of the adjacent phenyl ring and its attachment to the pyrazole (B372694) nitrogen. For 1-benzyl-3-methyl pyrazole isomers, the benzylic methylene protons appear at relatively downfield positions, between δ 5.53 and 5.76 ppm. jrespharm.com The five protons of the benzyl's phenyl ring usually resonate in the range of δ 7.2-7.4 ppm.
The two protons on the pyrazole ring (H-4 and H-5) appear as distinct doublets due to their vicinal coupling. Based on the analysis of a closely related compound, 3-methoxy-1-phenyl-1H-pyrazole, the H-4 proton is expected at approximately δ 5.8-5.9 ppm, while the H-5 proton, being adjacent to the N-benzyl group, is shifted downfield to around δ 7.7 ppm. nih.gov The methoxy (B1213986) group (OCH₃) protons appear as a sharp singlet, typically around δ 3.9-4.0 ppm. nih.gov
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (pyrazole) | ~7.72 | d | ~2.6 |
| H-aromatic (benzyl) | ~7.20–7.40 | m | - |
| H-4 (pyrazole) | ~5.89 | d | ~2.6 |
| CH₂ (benzyl) | ~5.3-5.6 | s | - |
| OCH₃ (methoxy) | ~3.98 | s | - |
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The pyrazole ring carbons have characteristic shifts, with C-3 being the most deshielded due to the attached electronegative oxygen atom. The chemical shift for the benzylic methylene carbon in 1-benzyl-3-methyl isomers typically appears at approximately 51.5 ppm. jrespharm.com
Drawing from data on 3-methoxy-1-phenyl-1H-pyrazole, the pyrazole carbons can be estimated: C-3 at ~165.0 ppm, C-5 at ~127.7 ppm, and C-4 at ~93.4 ppm. nih.gov The methoxy carbon is expected around δ 56.3 ppm. nih.gov The benzyl group carbons include the ipso, ortho, meta, and para carbons of the phenyl ring, along with the methylene carbon.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (pyrazole) | ~165.0 |
| C-ipso (benzyl) | ~136.0 |
| C-ortho/meta (benzyl) | ~127-129 |
| C-para (benzyl) | ~128.0 |
| C-5 (pyrazole) | ~127.7 |
| C-4 (pyrazole) | ~93.4 |
| OCH₃ (methoxy) | ~56.3 |
| CH₂ (benzyl) | ~53-55 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework. mdpi.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the pyrazole H-4 and H-5 protons, confirming their vicinal relationship. It would also reveal the coupling network within the benzyl ring's aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4 and C-4, H-5 and C-5, the methoxy protons and the methoxy carbon, the benzylic CH₂ protons and the CH₂ carbon, and each aromatic benzyl proton with its corresponding carbon.
Protons of the benzylic CH₂ group showing correlation to the pyrazole ring carbon C-5 and the benzyl ring's ipso-carbon. arkat-usa.org
The methoxy (OCH₃) protons showing a cross-peak to the pyrazole carbon C-3.
The pyrazole H-5 proton showing correlations to C-4 and C-3.
The pyrazole H-4 proton showing correlations to C-5 and C-3.
These 2D NMR experiments, when used together, provide irrefutable evidence for the proposed structure of this compound. mdpi.comarkat-usa.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the validation of the molecular formula. For this compound, the molecular formula is C₁₁H₁₂N₂O.
The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₃N₂O⁺) is 189.1028. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would involve the cleavage of the benzyl group. A prominent peak at m/z 91, corresponding to the [C₇H₇]⁺ ion (tropylium ion), is a hallmark of benzyl-substituted compounds and would be expected. rsc.org Other fragments would arise from the cleavage of the methoxy group and fragmentation of the pyrazole ring itself.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations from the benzyl ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methoxy groups would be observed in the 2850-2960 cm⁻¹ region. mdpi.com
C=C and C=N stretching: Aromatic ring stretching vibrations from both the benzene (B151609) and pyrazole rings are expected in the 1450-1620 cm⁻¹ region. mdpi.com
C-O stretching: The ether linkage of the methoxy group will produce strong C-O stretching bands. An asymmetric stretch is typically found around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. mdpi.com
Ring vibrations and out-of-plane bending: The region below 1000 cm⁻¹ will contain various pyrazole and benzene ring skeletal vibrations and C-H out-of-plane bending modes.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3030–3100 | Medium |
| Aliphatic C-H stretch | 2850–2960 | Medium |
| C=C / C=N ring stretch | 1450–1620 | Medium-Strong |
| Asymmetric C-O-C stretch | ~1250 | Strong |
| Symmetric C-O-C stretch | ~1030 | Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Electronic Spectroscopy (UV-Visible) for Chromophore and Electronic Transition Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the benzyl group and the methoxy-substituted pyrazole ring system.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation. Furthermore, it reveals the packing of molecules within the crystal lattice and elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the supramolecular architecture. nih.govnih.gov
A comprehensive search of the current scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. However, analysis of crystallographic data from closely related pyrazole derivatives allows for a detailed and scientifically grounded extrapolation of its expected solid-state structure.
Detailed Research Findings from Analogous Structures
The solid-state structure of pyrazole derivatives is significantly influenced by the nature and position of their substituents, which dictate the molecular conformation and the patterns of intermolecular interactions. nih.gov X-ray studies on numerous pyrazoles have revealed common supramolecular motifs, including the formation of dimers, trimers, and extended linear chains (catemers) through hydrogen bonding. nih.govencyclopedia.pubmdpi.com
For N-substituted pyrazoles lacking the N-H donor for classical hydrogen bonding, such as this compound, the crystal packing is primarily directed by weaker interactions like C-H···N or C-H···O hydrogen bonds and π–π stacking interactions involving the aromatic rings.
A relevant analogue is dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate . Its crystal structure shows that the pyrazole and phenyl rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 79.89 (6)°. researchgate.net This non-planar conformation is a common feature in 1-benzyl-substituted pyrazoles. The crystal packing of this analogue is stabilized by π–π stacking interactions between the pyrazole rings of adjacent, centrosymmetrically related molecules. researchgate.net
Another class of relevant compounds are N-methoxy pyrazole carboxamide derivatives . The crystal structure of one such derivative, compound 3c in a recent study, was determined to be in the triclinic system with space group P-1. researcher.liferesearchgate.netoregonstate.edu This demonstrates that pyrazoles with a methoxy group can be crystallized and their structures resolved, providing a precedent for the type of crystal system that might be expected for this compound.
Based on these findings, the solid-state structure of this compound is expected to be characterized by:
Molecular Conformation: A non-coplanar arrangement between the pyrazole and benzyl rings, with a significant dihedral angle. The methoxy group at the C3 position is likely to be nearly coplanar with the pyrazole ring to maximize electronic conjugation.
Intermolecular Interactions: In the absence of strong N-H or O-H hydrogen bond donors, the crystal packing will likely be dominated by a combination of C-H···O interactions (involving the methoxy oxygen and pyrazole ring carbons), C-H···π interactions (between the benzyl protons and adjacent aromatic rings), and π–π stacking between the pyrazole and/or benzyl rings of neighboring molecules.
The crystallographic data for a representative analogue, dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate, is presented below to illustrate the type of detailed structural information obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Table 1: Crystallographic Data for Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Dihedral Angle (Pyrazole/Phenyl) | 79.89 (6)° |
| Key Intermolecular Interaction | π–π stacking |
| Centroid-Centroid Distance (Å) | 3.500 (3) |
This comprehensive analysis of related structures provides a robust model for predicting the solid-state molecular arrangement of this compound, highlighting the critical role of substituent effects on crystal packing and conformation.
Compound Index
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3 Methoxy 1h Pyrazole
Reactivity Patterns of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, which fundamentally dictates its reactivity. The presence of the N-benzyl and C3-methoxy groups modulates this inherent reactivity, influencing the site-selectivity of various chemical transformations.
Pyrazoles are known to undergo electrophilic aromatic substitution (EAS), and the position of attack is highly dependent on the substituents present on the ring. For the pyrazole nucleus in general, the C4 position is the most electron-rich and thus the preferred site for electrophilic attack. researchgate.netmdpi.com This is due to the electronic distribution within the π-system of the heterocycle.
In the case of 1-benzyl-3-methoxy-1H-pyrazole, this general trend holds. The C4 position is the primary site for electrophilic substitution reactions. For instance, formylation via the Vilsmeier-Haack reaction, which involves an electrophilic iminium species, selectively introduces an aldehyde group at the C4 position of N-benzylpyrazoles. nih.gov Similarly, bromination using reagents like N-bromosuccinimide (NBS) would be expected to yield the 4-bromo derivative. This selectivity is a consequence of the C4 carbon being the most nucleophilic center in the pyrazole ring. researchgate.net In some related systems, electrophilic substitution at the C4 position has also been observed to occur during other chemical transformations, confirming the high reactivity of this site.
| Reaction Type | Reagent Example | Predominant Site of Substitution |
| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C4 |
| Bromination | N-Bromosuccinimide (NBS) | C4 |
| Nitration | HNO₃/H₂SO₄ | C4 (on pyrazole ring) |
The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups. When such reactions do occur, they typically target the C3 and C5 positions, which are more electrophilic than the C4 position. mdpi.com For this compound, direct nucleophilic substitution on the ring carbons is challenging under standard conditions.
However, more complex transformations initiated by nucleophiles are known. For example, some heterocyclic systems can undergo ring-opening and rearrangement sequences upon treatment with strong nucleophiles, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. While not commonly reported for simple pyrazoles, such pathways can lead to skeletal transformations of the heterocyclic core. scispace.com The synthesis of certain pyrazole derivatives from other heterocycles, such as the conversion of pyrimidines to pyrazoles, proceeds through nucleophilic attack by hydrazine (B178648) followed by a skeletal remodeling of the ring. scispace.com Furthermore, the synthesis of amine-substituted pyrazoles can be achieved through nucleophilic substitution reactions on appropriate precursors. nih.gov
Chemical Transformations Involving the Methoxy (B1213986) Substituent
The methoxy group at the C3 position is a key functional handle that can undergo several chemical transformations. The most common reaction involving an alkoxy group on an aromatic ring is ether cleavage, or O-dealkylation, to yield the corresponding hydroxyl group. acsgcipr.org
For this compound, this transformation would produce 1-benzyl-1H-pyrazol-3-ol. This O-demethylation can be achieved using various reagents, which are broadly classified as strong acids, Lewis acids, or nucleophilic/basic systems. acsgcipr.org For example, treatment with strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) is a standard method for cleaving aryl methyl ethers. In some cases, cleavage of a methoxy group has been observed under conditions like the Vilsmeier-Haack reaction, where a methoxyethoxy chain was converted to a chloroethoxy chain. researchgate.net The resulting pyrazolol exists in tautomeric equilibrium with its corresponding pyrazolone (B3327878) form.
Reactivity of the Benzyl (B1604629) Moiety and its Transformations
The N-benzyl group introduces several additional sites of reactivity to the molecule. These reactions can occur either at the benzylic methylene (B1212753) (-CH₂-) group or on the associated phenyl ring.
A significant transformation is the transition-metal-catalyzed C-H activation of the phenyl ring of the benzyl group. For instance, rhodium(III) catalysis can achieve a regioselective C-H alkenylation at the distal ortho-position of the N-benzyl group's phenyl ring. This reaction proceeds through the formation of a six-membered rhodacycle intermediate, where the pyrazole's N2 atom acts as a directing group, guiding the catalyst to the specific C-H bond. acs.org
The entire benzyl group can also be removed. This N-dealkylation is an important transformation in synthetic chemistry. rug.nl While the standard benzyl group can be cleaved under various reductive conditions, the related p-methoxybenzyl (PMB) group is often used as a protecting group for the pyrazole nitrogen because it can be readily removed under oxidative conditions or by treatment with trifluoroacetic acid (TFA). clockss.org This highlights a pathway for modifying the N1 position of the pyrazole ring. clockss.org
| Moiety | Reaction Type | Reagent/Catalyst | Product Type |
| Benzyl Phenyl Ring | ortho-C-H Alkenylation | Rh(III) catalyst | ortho-Alkenyl substituted benzyl group |
| Benzyl Group | N-Dealkylation (Cleavage) | TFA (for PMB group) / H₂-Pd/C | N-unsubstituted pyrazole |
| Benzylic CH₂ | Oxidation | KMnO₄ | N-benzoyl pyrazole |
Elucidation of Reaction Mechanisms and Catalytic Cycles
The synthesis and functionalization of pyrazoles are often achieved through sophisticated reaction mechanisms and catalytic cycles. Transition-metal catalysis is a powerful tool for C-H functionalization. researchgate.net The mechanism for the rhodium-catalyzed ortho-C-H alkenylation of N-benzylpyrazoles involves the pyrazole's N2 atom coordinating to the rhodium center, which directs the regioselective C-H activation of the benzyl ring to form a stable six-membered rhodacycle intermediate. acs.orgresearchgate.net Subsequent steps involving the olefin and reductive elimination yield the final functionalized product and regenerate the catalyst.
The formation of the pyrazole ring itself is often accomplished via a [3+2] cycloaddition reaction. A common route involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov More advanced methods include the palladium-catalyzed reaction of N-cyclopropyl acylhydrazones, which proceeds via β-carbon elimination from a stable 6-membered palladium chelate, followed by a cycloisomerization to form the pyrazole ring. rsc.orgrsc.org This process highlights how mechanistic understanding enables the design of complex bond-forming sequences.
Investigation of Tautomeric Equilibria and Dynamic Interconversion
Tautomerism is a phenomenon where a compound exists as a mixture of two or more interconvertible isomers, typically differing in the position of a proton. byjus.comwikipedia.org A key type of tautomerism for pyrazoles is annular tautomerism, where a proton can reside on either of the two ring nitrogen atoms. wikipedia.orgtgc.ac.in
For this compound, the presence of the benzyl group at the N1 position prevents annular tautomerism because there is no mobile proton on a ring nitrogen. However, the concept is crucial when considering its precursor, 3-methoxy-1H-pyrazole. This un-substituted pyrazole exists as a dynamic equilibrium between two tautomers: 3-methoxy-1H-pyrazole and 5-methoxy-1H-pyrazole. nih.gov The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. nih.gov The alkylation of this tautomeric mixture with benzyl bromide leads to the formation of regioisomeric products (1-benzyl-3-methoxypyrazole and 1-benzyl-5-methoxypyrazole), and the ratio of these products is influenced by steric and electronic factors. sci-hub.st
Exploration of Coordination Chemistry and Ligand Properties with Metal Centers
Comprehensive searches of available scientific literature and chemical databases did not yield specific research findings on the coordination chemistry and ligand properties of this compound with metal centers. While the broader class of pyrazole derivatives is well-known for its versatile role as ligands in coordination chemistry, forming a wide array of metal complexes with diverse structural and electronic properties, research dedicated to the coordination behavior of this particular substituted pyrazole is not documented in the reviewed sources. mdpi.comacs.orgrsc.orgresearchgate.netresearchgate.net
In analogous pyrazole systems, researchers have successfully synthesized and characterized a variety of metal complexes with transition metals such as nickel(II), cadmium(II), iron(II), and copper(II). mdpi.comrsc.orgdnu.dp.ua Characterization techniques typically employed in these studies include single-crystal X-ray diffraction to determine the precise three-dimensional structure of the complexes, as well as spectroscopic methods like FT-IR and NMR to probe the ligand's coordination mode. mdpi.comacs.org Magnetic susceptibility measurements and electronic spectroscopy are also commonly used to investigate the electronic structure and magnetic properties of the metal centers within the complexes. rsc.org
Although no specific data tables or detailed research findings for this compound could be compiled, the general principles of pyrazole coordination chemistry suggest that it would likely act as a monodentate ligand, coordinating to a metal center via its N2 atom. The formation of multinuclear complexes or coordination polymers, while possible, would be influenced by the reaction conditions and the nature of the metal precursor used.
Further experimental investigation is required to explore the coordination chemistry of this compound. Such studies would involve the synthesis of its metal complexes and their thorough characterization to elucidate their structural, spectroscopic, and electronic properties. This would provide valuable insights into how the specific combination of benzyl and methoxy substituents on the pyrazole core modulates its behavior as a ligand.
Theoretical and Computational Chemistry Studies on 1 Benzyl 3 Methoxy 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Specific studies employing Density Functional Theory (DFT) or Ab Initio methods to analyze 1-Benzyl-3-methoxy-1H-pyrazole have not been identified in the public domain. Such calculations would typically provide insights into the molecule's fundamental electronic and structural properties.
Detailed information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles for this compound, is not available from published computational studies. A conformational analysis, which would identify the most stable three-dimensional arrangement of the molecule, has also not been reported.
An analysis of the electronic structure of this compound, including the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not documented in the literature. This information is crucial for understanding the compound's reactivity and electronic properties.
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP analysis would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are key to predicting intermolecular interactions.
Reaction Pathway Modeling and Transition State Analysis
No computational studies modeling reaction pathways or analyzing transition states involving this compound were found. This type of research is essential for understanding the mechanisms and kinetics of chemical reactions the compound might undergo.
Theoretical Prediction and Experimental Validation of Spectroscopic Data (NMR, IR, UV-Vis)
While experimental spectroscopic data may exist in various chemical databases, a comparative study involving the theoretical prediction and subsequent experimental validation of NMR, IR, or UV-Vis spectra for this compound has not been published. Such studies are valuable for confirming the accuracy of computational models.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
The compound this compound has not been included in any published Quantitative Structure-Activity Relationship (QSAR) studies. Consequently, no predictive models based on its specific structural features for any biological activity have been developed or reported.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or other solutes. Such studies are essential for understanding the molecule's behavior in different chemical environments and for rational drug design. eurasianjournals.commdpi.com
While specific molecular dynamics simulation studies on this compound are not extensively available in the reviewed literature, the principles of this technique can be applied to predict its behavior. An MD simulation would model the atomic motions of the molecule by integrating Newton's laws of motion, providing a trajectory that describes the positions and velocities of the atoms over a defined period. eurasianjournals.com
Conformational Sampling:
Molecular dynamics simulations would allow for a thorough exploration of the potential energy surface related to this rotation. By simulating the molecule's movements over nanoseconds or longer, it is possible to identify the most stable conformations (low-energy states) and the energy barriers between them. The flexibility of the benzyl (B1604629) and methoxy (B1213986) groups would also be assessed by monitoring bond lengths, angles, and dihedral angles over the simulation time.
A hypothetical study could reveal the preferential orientation of the benzyl group with respect to the pyrazole (B372694) ring. For instance, the simulation could determine whether a co-planar or a more perpendicular arrangement is energetically favored and how thermal energy at different temperatures affects the distribution of these conformations.
Intermolecular Interactions:
MD simulations are also exceptionally well-suited for studying the non-covalent interactions between this compound and its environment. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, which favors the formation of intermolecular interactions. nih.gov The methoxy group can also participate in hydrogen bonding as an acceptor.
In a simulated environment, such as in a box of water or another solvent, MD simulations can elucidate the specific sites and strengths of these interactions. For example, the simulation could reveal the formation and lifetime of hydrogen bonds between the pyrazole's nitrogen atoms or the methoxy's oxygen atom and solvent molecules. Furthermore, the simulations would capture van der Waals and electrostatic interactions, providing a comprehensive picture of the solvation shell around the molecule. nih.gov
By analyzing the radial distribution functions between specific atoms of this compound and solvent molecules, one could quantify the local solvent structure. This information is invaluable for understanding the molecule's solubility and how it interacts with other molecules in a solution, which is a key aspect of its chemical reactivity and biological activity. nih.gov
While awaiting specific experimental or computational studies on this compound, the application of molecular dynamics simulations remains a promising avenue for gaining a detailed, atomistic understanding of its dynamic behavior and interaction patterns.
Biological Activity Profiles and Mechanistic Insights of 1 Benzyl 3 Methoxy 1h Pyrazole Derivatives
Anti-Inflammatory Action Pathways and Associated Molecular Targets
Pyrazole (B372694) derivatives are recognized for their potent anti-inflammatory properties, which are often attributed to their ability to modulate key pathways in the inflammatory cascade. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of prostaglandins—mediators of inflammation. ijpsjournal.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core and is a selective COX-2 inhibitor. nih.gov
Beyond COX inhibition, these derivatives have been shown to suppress the production of pro-inflammatory cytokines. ijpsjournal.com They can also inhibit the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. nih.gov Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX. ijpsjournal.com Furthermore, the anti-inflammatory effects of pyrazole derivatives can be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. ijpsjournal.com
| Compound Class | Mechanism of Action | Molecular Target | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | Inhibition of prostaglandin synthesis | COX-2 | ijpsjournal.com |
| Pyrazole-thiazole hybrid | Dual inhibition of prostaglandin and leukotriene synthesis | COX-2/5-LOX | ijpsjournal.com |
| 3,5-diarylpyrazoles | Suppression of inflammatory gene expression | NF-κB | ijpsjournal.com |
Anticancer Mechanistic Investigations in Cell Culture Models
The anticancer potential of 1-benzyl-3-methoxy-1H-pyrazole derivatives has been explored through various mechanistic studies in cancer cell lines. These investigations have revealed their ability to interfere with fundamental cellular processes required for tumor growth and survival.
A significant mechanism by which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that certain derivatives can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.govwaocp.org The accumulation of ROS can lead to cellular stress and damage, ultimately activating apoptotic signaling cascades. waocp.org This process is often accompanied by an increase in the activity of caspases, such as caspase-3, which are key executioner enzymes in the apoptotic pathway. nih.govwaocp.org Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting the activity of pro-apoptotic proteins like Bax and p53. nih.gov
| Cell Line | Compound | Mechanism | Key Proteins Involved | Reference |
| MDA-MB-468 (Triple Negative Breast Cancer) | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | ROS generation, Caspase-3 activation | Caspase-3 | nih.govwaocp.org |
| MCF-7, A549, PC-3 | 1,3,5-trisubstituted-1H-pyrazole derivatives | Bcl-2 inhibition, DNA damage | Bcl-2, Bax, p53, Caspase-3 | nih.gov |
Disruption of the cell cycle is another key anticancer mechanism of pyrazole derivatives. nih.gov These compounds have been observed to induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation. For example, some derivatives have been shown to cause cell cycle arrest in the S phase or the G1 phase. waocp.orgnih.gov This modulation of the cell cycle is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9. mdpi.com Additionally, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been found to reduce the activity of mTORC1, a central regulator of cell growth and proliferation. nih.gov
| Compound Class/Derivative | Effect on Cell Cycle | Kinase Target | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | S phase arrest | Not specified | waocp.org |
| Pyrazole-based analogs | G1 phase arrest | CDK2 | nih.gov |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Not specified | mTORC1 | nih.gov |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | Not specified | CDK2, CDK9 | mdpi.com |
The integrity and dynamics of the microtubule cytoskeleton are essential for cell division, making it an attractive target for anticancer drugs. Certain pyrazole derivatives have been designed as analogs of combretastatin A-4, a potent natural product that inhibits tubulin polymerization. plos.org These pyrazole analogs have been shown to effectively inhibit tubulin polymerization, leading to the disruption of microtubule dynamics. plos.org This interference with microtubule function can arrest cells in mitosis and subsequently lead to apoptotic cell death.
Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its role in cancer is complex. nih.gov Some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of autophagy. nih.gov These compounds have been shown to reduce mTORC1 activity, which typically leads to an increase in basal autophagy. nih.gov However, they also appear to disrupt the autophagic flux, leading to an accumulation of autophagic markers like LC3-II, suggesting an impairment in the completion of the autophagic process. nih.gov
Antimicrobial Action Pathways (Antibacterial, Antifungal, Antiviral)
The versatile pyrazole scaffold has also been incorporated into compounds with a broad spectrum of antimicrobial activities.
Antibacterial: Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmeddocsonline.org Some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with proposed molecular targets being topoisomerase II and topoisomerase IV. nih.gov Other derivatives have been predicted to act as inhibitors of bacterial DNA gyrase. nih.gov
Antifungal: The antifungal activity of pyrazole derivatives has been documented against various fungal pathogens. nih.govnih.gov For instance, certain pyrazole carboxamides and isoxazolol pyrazole carboxylates have exhibited moderate to strong antifungal activity against phytopathogenic fungi like Rhizoctonia solani. nih.gov Some commercial fungicides, such as penthiopyrad and isopyrazam, contain a pyrazole carboxamide moiety and are known to inhibit succinate dehydrogenase. nih.gov
Antiviral: The antiviral potential of pyrazole derivatives has been investigated against a range of viruses. researchgate.netnih.gov Some pyrazole derivatives containing an oxime moiety have shown activity against the Tobacco Mosaic Virus (TMV). acs.org Others have demonstrated protective effects against the Newcastle disease virus (NDV). nih.gov Furthermore, hydroxyquinoline-pyrazole derivatives have shown promise as antiviral agents against various coronaviruses, including SARS-CoV-2. rsc.org
| Activity | Pathogen/Virus | Compound/Derivative Example | Proposed Mechanism/Target | Reference |
| Antibacterial | Staphylococcus aureus (MRSA) | Pyrazole-thiazole hybrids | Topoisomerase II/IV inhibition | nih.gov |
| Gram-positive and Gram-negative bacteria | Imidazo-pyridine substituted pyrazoles | DNA gyrase inhibition | nih.gov | |
| Antifungal | Rhizoctonia solani | Isoxazolol pyrazole carboxylate 7ai | Not specified | nih.gov |
| Plant pathogenic fungi | Pyrazole carboxamides | Succinate dehydrogenase inhibition | nih.gov | |
| Antiviral | Tobacco Mosaic Virus (TMV) | Pyrazole derivatives with oxime moiety | Inactivation of virus | acs.org |
| Newcastle disease virus (NDV) | Hydrazone and thiazolidinedione derivatives of pyrazole | Inhibition of virus-induced haemagglutination | nih.gov | |
| Coronaviruses (e.g., SARS-CoV-2) | Hydroxyquinoline-pyrazole derivatives | Not specified | rsc.org |
Enzyme Inhibition in Microbial Systems
Derivatives of the pyrazole scaffold have demonstrated notable efficacy as inhibitors of essential enzymes in microbial systems, positioning them as promising candidates for novel antimicrobial agents. Research has shown that pyrazole-containing compounds can target and inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, thereby impeding bacterial growth. nih.goveurekaselect.com Another key bacterial enzyme, N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is involved in the lysine biosynthetic pathway essential for bacterial survival, has also been identified as a target for pyrazole-based inhibitors. mdpi.com
Studies on various substituted pyrazoles have confirmed their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. tandfonline.comnih.govnih.gov For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal properties. tandfonline.com The mechanism of action is often linked to the inhibition of key microbial enzymes, leading to the disruption of vital cellular processes. meddocsonline.org The specific substitutions on the pyrazole and benzyl (B1604629) rings play a critical role in determining the potency and spectrum of this enzyme inhibitory activity.
Mechanisms of Membrane Disruption
Beyond intracellular enzyme inhibition, certain pyrazole derivatives exert their antimicrobial effects by compromising the integrity of the microbial cell membrane. The antibacterial mode of action for some pyrazole-derived hydrazones has been attributed to their ability to disrupt the bacterial cell wall. nih.gov This mechanism is particularly advantageous as it can be effective against dormant or persistent bacteria that are less susceptible to traditional antibiotics targeting biosynthetic processes. nih.gov
The disruption of the bacterial membrane bilayer or the function of integral membrane proteins can lead to rapid cell death. nih.gov Some compounds can cause permeabilization of the bacterial membrane, facilitating the entry of other agents or leading to the leakage of essential intracellular components. nih.govnih.gov This membrane-active mechanism is a key strategy in the development of new antimicrobials to combat persistent infections and drug-resistant pathogens. nih.govnih.gov
Other Biological Activities and Their Underlying Molecular Mechanisms
Antidiabetic Mechanisms (e.g., Enzyme Modulation)
The 1-benzyl-1H-pyrazole framework is a key structural motif in the development of novel antidiabetic agents. These compounds can exert their effects through multiple mechanisms, primarily centered on the modulation of key enzymes involved in glucose metabolism and insulin signaling. One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govmdpi.com By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov
Furthermore, certain 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been identified as bifunctional antidiabetic agents that not only modulate digestive enzymes but also directly stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. dntb.gov.ua The underlying molecular mechanism for this enhanced insulin secretion is linked to the activity of pancreatic and duodenal homeobox 1 (PDX-1), a crucial transcription factor for β-cell function. Additionally, these derivatives have been shown to stimulate glucose uptake in muscle cells by suppressing Mitsugumin 53 (MG53), an E3 ligase that targets the insulin receptor substrate 1 (IRS-1) for degradation. dntb.gov.ua
Table 1: Antidiabetic Mechanisms of Pyrazole Derivatives
| Mechanism | Target Enzyme/Pathway | Outcome |
|---|---|---|
| Enzyme Inhibition | α-amylase, α-glucosidase | Reduced postprandial hyperglycemia nih.govmdpi.com |
| Insulin Secretion | Pancreatic and duodenal homeobox 1 (PDX-1) | Enhanced glucose-stimulated insulin secretion (GSIS) dntb.gov.ua |
| Glucose Uptake | Suppression of Mitsugumin 53 (MG53) | Increased glucose uptake in myotube cells dntb.gov.ua |
Receptor Binding and Modulation Studies
Derivatives of 1-benzyl-1H-pyrazole have been extensively studied for their ability to bind to and modulate various cellular receptors, demonstrating their potential in treating a range of diseases.
Adenosine Receptors: A significant area of research has focused on the interaction of these compounds with adenosine receptors (ARs). Molecular docking studies have revealed that the 1-benzyl-1H-pyrazole moiety plays a crucial role in enhancing binding affinity across all AR subtypes. nih.gov Specifically, derivatives where a 1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl group is incorporated have been identified as potent and selective antagonists of the human A₃ adenosine receptor (hA₃ AR). nih.gov The binding mode involves the 1-benzyl-1H-pyrazole moiety fitting into a pocket defined by specific amino acid residues, such as Gln167, Leu264, and Tyr265. nih.gov
Receptor Interacting Protein 1 (RIP1) Kinase: 1-Benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) analysis led to the discovery of compounds with low nanomolar potency against RIP1 kinase, demonstrating significant therapeutic potential for diseases related to necrosis, such as pancreatitis. nih.gov
Other Receptors: The versatility of the pyrazole scaffold is further highlighted by its application in targeting other receptors. For example, specific pyrazole derivatives have been designed as antagonists for the cannabinoid receptor 1 (CB1). elsevierpure.com In other studies, systematic modifications of the pyrazole core have led to the development of potent small molecule agonists of the apelin receptor, which is a target for pulmonary and cardiometabolic diseases. duke.edu These studies underscore the ability of the 1-benzyl-pyrazole structure to be tailored for specific receptor interactions.
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency
Correlating Substituent Effects with Target Interaction and Selectivity
The biological activity and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on both the pyrazole and the benzyl rings. Comprehensive Structure-Activity Relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.
Substituents on the Benzyl Ring: For adenosine receptor antagonists, substitutions on the benzyl ring are critical for affinity and selectivity. For instance, a trifluoromethyl group on the benzyl ring of 1-benzyl-1H-pyrazole derivatives was found to confer high affinity for the hA₂B AR when attached to a xanthine core, but shifted selectivity towards the hA₃ AR when incorporated into a pyrazolo[4,3-e] nih.goveurekaselect.commdpi.comtriazolo[1,5-c]pyrimidine (PTP) scaffold. nih.gov The introduction of a methoxy (B1213986) group on the para position of the phenyl ring can lead to a reduction in affinity. nih.gov For RIP1 kinase inhibitors, dichlorosubstitution on the benzyl ring was a key feature of the initial lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. nih.gov
Substituents on the Pyrazole Ring: The groups attached to the pyrazole core dictate target interaction and pharmacokinetic properties. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position of the pyrazole were found to be essential for potent activity. elsevierpure.com In the context of anti-inflammatory agents targeting COX-2, the presence of electron-withdrawing groups on the pyrazole moiety enhances potency. frontiersin.org Conversely, for apelin receptor agonists, replacing an N1-phenyl group with alkyl or cycloalkyl moieties on the pyrazole core led to enhanced potency and a preference for specific signaling pathways. duke.edu
The methoxy group at the 3-position, as specified in the parent compound, generally serves to modulate the electronic properties of the pyrazole ring and can participate in hydrogen bonding with target residues, thereby influencing binding affinity. frontiersin.org The interplay between the lipophilic benzyl group and the polar methoxy and pyrazole nitrogens allows for diverse molecular interactions, which can be fine-tuned through systematic structural modifications to achieve desired biological outcomes.
The Role of the 1-Benzyl and 3-Methoxy Moieties in Molecular Recognition
The specific substitution pattern on the 1H-pyrazole core is a critical determinant of a derivative's biological activity, dictating how the molecule orients itself and interacts within the binding pocket of a biological target. The 1-benzyl and 3-methoxy groups, in particular, serve as key structural features that significantly influence molecular recognition through a combination of steric, hydrophobic, and electronic effects. Elucidation of their precise roles often comes from detailed structure-activity relationship (SAR) studies and computational analyses like molecular docking.
The 1-Benzyl Moiety: An Anchor for Hydrophobic Interactions
The benzyl group at the N1 position of the pyrazole ring is a recurring motif in many biologically active derivatives, where it primarily functions to engage in hydrophobic and van der Waals interactions. Its relative bulk and lipophilic nature allow it to occupy and anchor the ligand within hydrophobic pockets of enzymes and receptors.
Molecular docking studies have provided significant insights into this role. For instance, in the context of adenosine receptor (AR) antagonists, the 1-benzyl-1H-pyrazole moiety has been shown to be crucial for binding affinity. Docking simulations suggest that the benzyl group interacts with key non-polar amino acid residues. In one binding model for the human A3 adenosine receptor (hA3 AR), the 1-benzyl-1H-pyrazole group is positioned to interact with residues such as Gln167, Leu264, and Tyr265. nih.gov Similarly, in models of the hA2B AR, this moiety interacts with residues including Met272, Leu172, and Glu174, highlighting its importance in securing the molecule within the orthosteric binding pocket. nih.gov
SAR studies further corroborate the importance of the benzyl group. In the development of inhibitors for the metalloproteases meprin α and β, the introduction of a benzyl moiety at the N1 position was found to be well-tolerated, showing no significant reduction in inhibitory activity compared to the unsubstituted parent compound. nih.gov This contrasts with the introduction of smaller (methyl) or less flexible (phenyl) groups, which led to a 4- to 6-fold decrease in activity. nih.gov This suggests that the size, flexibility, and hydrophobic character of the benzyl group are optimal for productive interactions within the active site of these enzymes.
The 3-Methoxy Moiety: A Modulator of Electronic Properties and Hydrogen Bonding
The methoxy group at the C3 position of the pyrazole ring introduces distinct electronic and hydrogen-bonding capabilities that can fine-tune a molecule's interaction with its target. As an electron-donating group, it can increase the electron density of the pyrazole ring system, potentially strengthening interactions with polar or charged residues in the binding pocket. rsc.org
The oxygen atom of the methoxy group is a hydrogen bond acceptor, providing a specific point of interaction that can enhance binding affinity and selectivity. In studies of pyrazole derivatives as COX-2 inhibitors, the methoxy moiety has been shown to confer additional hydrogen bonding and favorable interactions with active site residues like Lys68, Tyr108, and Arg106. nih.gov While not directly a 1-benzyl-3-methoxy derivative, these findings illustrate the fundamental role of the methoxy group in forming directed polar contacts.
The combination of the lipophilic 1-benzyl group and the polar 3-methoxy group can create a molecule with balanced physicochemical properties. The benzyl group can anchor the compound in a hydrophobic region of a binding site, while the methoxy group can form specific hydrogen bonds in an adjacent polar region, leading to high-affinity and selective molecular recognition.
Research Findings on N-Substituted Pyrazole Derivatives
The following table summarizes data from structure-activity relationship studies, illustrating the impact of substitutions at the N1 position of the pyrazole ring on biological activity.
| Compound Modification | Target | Activity Metric | Value (µM) |
|---|---|---|---|
| N-H (Unsubstituted) | Meprin α | IC₅₀ | 0.015 |
| N-H (Unsubstituted) | Meprin β | IC₅₀ | 0.14 |
| N-Methyl | Meprin α | IC₅₀ | 0.063 |
| N-Methyl | Meprin β | IC₅₀ | 0.89 |
| N-Phenyl | Meprin α | IC₅₀ | 0.086 |
| N-Phenyl | Meprin β | IC₅₀ | 0.59 |
| N-Benzyl | Meprin α | IC₅₀ | 0.021 |
| N-Benzyl | Meprin β | IC₅₀ | 0.27 |
Data sourced from a study on meprin inhibitors, where the core structure is a 3,5-diphenylpyrazole. This data illustrates the effect of N1-substitutions. nih.gov
Potential Applications of 1 Benzyl 3 Methoxy 1h Pyrazole Beyond Biological Activity
Applications in Materials Science
The pyrazole (B372694) scaffold is a subject of growing interest in materials science due to its inherent electronic properties and synthetic versatility. mdpi.comresearchgate.net These characteristics make pyrazole derivatives, including potentially 1-Benzyl-3-methoxy-1H-pyrazole, attractive candidates for the development of advanced materials with tailored functions.
The field of organic electronics and optoelectronics continuously seeks novel molecules with favorable photophysical properties. Pyrazole derivatives have emerged as a promising class of N-heteroaromatic scaffolds for these applications, owing to their exceptional electronic characteristics and biocompatibility. nih.gov Their high synthetic versatility allows for the fine-tuning of their fluorescent properties. nih.gov
Research on related pyrazole compounds demonstrates their potential as fluorescent probes, which are crucial for real-time monitoring of biological processes in living cells and tissues. nih.gov For instance, pyrazolone (B3327878) derivatives, which share a core structure, have been investigated for their fluorescent capabilities. One such probe, derived from 3-methoxy-salicylaldehyde, showed non-fluorescent properties on its own but exhibited a significant red-shift in its absorption spectrum upon chelating with aluminum ions, indicating its potential as a sensor. nih.gov While direct studies on the fluorescent properties of this compound are not widely documented, its conjugated system, composed of the pyrazole and benzyl (B1604629) groups, provides a structural basis for potential luminescence. The methoxy (B1213986) group, being an electron-donating substituent, could further influence the molecule's electronic transitions and photophysical behavior. This suggests that with appropriate structural modifications, this compound could serve as a core structure for developing new fluorescent probes and other optoelectronic materials. researchgate.net
Table 1: Examples of Pyrazole Derivatives in Optoelectronic Research
| Derivative Type | Investigated Application | Key Finding | Source |
|---|---|---|---|
| Pyrazolone from 3-methoxy-salicylaldehyde | Fluorescent Probe for Al³⁺ | Exhibited a significant redshift in absorption upon ion chelation. | nih.gov |
| Celecoxib-based NIR probe | Cyclooxygenase-2 (COX-2) Sensing | Used as a near-infrared (NIR) fluorescent probe in tumor cells. | nih.gov |
| Nitro-hetarylpyrazoles | Nitroreductase-sensitive Probes | Developed for in vivo hypoxia evaluation through imaging. | nih.gov |
The development of functional polymers with specific chemical and physical properties is a cornerstone of modern materials science. Pyrazole derivatives can be incorporated into polymer chains to impart desired characteristics such as enhanced durability, thermal stability, or specific reactivity. A closely related compound, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, has been noted for its application in the development of novel polymers and coatings. chemimpex.com The carboxylic acid group on this analogue provides a reactive handle for polymerization reactions.
For this compound, incorporation into polymer architectures would likely require the introduction of a polymerizable functional group onto the pyrazole or benzyl ring. Its inherent chemical properties could then enhance the performance of the resulting polymer. The general utility of pyrazole derivatives in polymer chemistry suggests that this compound could serve as a valuable building block for creating advanced materials. nih.gov
Utility in Catalysis and Ligand Design
The nitrogen atoms within the pyrazole ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of pyrazole-containing molecules as ligands in coordination chemistry and catalysis.
Pyrazole derivatives are well-established as effective ligands in a variety of metal-catalyzed reactions. Their ability to form stable complexes with transition metals is crucial for the activity and selectivity of many catalytic processes. The specific substituents on the pyrazole ring can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic behavior.
While specific research detailing this compound as a ligand is limited, the general structure of 1-benzyl-1H-pyrazoles has been identified for its potential use in catalysis. biosynce.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the benzyl and methoxy groups can influence the solubility, stability, and reactivity of the catalyst. For example, various pyrazole-derived ligand systems have been synthesized and characterized for their coordination chemistry. dntb.gov.ua The synthesis of metal complexes with ligands derived from pyrazolone and containing methoxy groups further underscores the potential for these functionalities to participate in metal coordination. researchgate.net
Beyond acting as ligands, pyrazole derivatives can be integral components of the catalytic molecule itself. The compound 1-Benzyl-1H-pyrazole is suggested to have potential applications as a catalyst in organic reactions. biosynce.com Although the specific catalytic role of this compound has not been detailed, the broader class of pyrazoles is central to various catalytic systems. For instance, metal-free catalytic systems have been developed for the synthesis of complex molecules containing the pyrazole scaffold, such as benzyl pyrazolyl coumarin (B35378) derivatives. kjscollege.com This indicates the importance of the pyrazole structure in facilitating complex organic transformations, even in the absence of a metal center.
Agrochemical Applications and Action Mechanisms
The pyrazole heterocycle is a "privileged" structure in agrochemistry, forming the core of numerous commercially successful herbicides, fungicides, and insecticides. nih.govnih.gov This is due to the pyrazole ring's ability to interact with various biological targets in pests and weeds.
The potential for this compound in agrochemical applications can be inferred from the activity of structurally similar compounds. For example, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid is utilized in the formulation of pesticides and herbicides, where it helps to enhance their efficacy. chemimpex.com Many commercial fungicides with a pyrazole moiety have been approved for crop protection. researchgate.net
The mechanisms of action for pyrazole-based agrochemicals are varied. A significant class of pyrazole insecticides functions by interfering with the nervous system of insects. They act as chloride channel blockers, specifically targeting the GABA-gated chloride channels, which leads to hyperexcitation and death of the pest. researchgate.net Another common mode of action, particularly for pyrazole fungicides, is the inhibition of mitochondrial respiration. researchgate.net These compounds can block the electron transport chain, which disrupts the production of ATP, the cell's primary energy currency, ultimately leading to cell death. researchgate.net
Table 2: Common Action Mechanisms of Pyrazole-Based Agrochemicals
| Mechanism of Action | Target | Effect | Agrochemical Type | Source |
|---|---|---|---|---|
| Chloride Channel Blockage | GABA-gated chloride channels in neurons | Hyperexcitation of the central nervous system | Insecticides (e.g., Fipronil) | researchgate.net |
| Inhibition of Mitochondrial Respiration | Mitochondrial complex II (Succinate dehydrogenase) | Disruption of ATP synthesis | Fungicides | researchgate.netwikipedia.org |
| HPPD Inhibition | 4-hydroxyphenylpyruvate dioxygenase | Inhibition of carotenoid biosynthesis (bleaching) | Herbicides | researchgate.net |
Given the established importance of the pyrazole scaffold in crop protection, this compound represents a molecule of interest for the design and discovery of new agrochemicals. Further research would be needed to determine its specific biological activity and mode of action.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways Towards Advanced Analogues
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing 1-Benzyl-3-methoxy-1H-pyrazole and its derivatives. benthamdirect.com Conventional synthesis routes often involve harsh conditions and hazardous solvents, prompting a shift towards green chemistry principles. researchgate.nettandfonline.com Key areas of exploration include microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free protocols, which have been shown to afford high yields of pyrazole (B372694) derivatives in significantly shorter reaction times. researchgate.netnih.gov
Multi-component reactions (MCRs) represent another promising frontier, offering atom and step economy by combining several reactants in a single operation. mdpi.com The development of novel MCRs for pyrazoles, potentially utilizing water as a green solvent, could streamline the synthesis of complex analogues. researchgate.netnih.gov Furthermore, achieving regiocontrol during the N-alkylation of the pyrazole ring is a persistent challenge that future research must address. nih.gov While methods using trichloroacetimidate electrophiles or catalyst-free Michael additions have shown high regioselectivity for N1-alkylation, applying and refining these techniques for the 1-benzyl-3-methoxy scaffold will be crucial. mdpi.comsemanticscholar.orgacs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis | References |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, solvent-free conditions. | researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reactivity. | Improved yields, use of aqueous media, energy efficiency. | researchgate.netnih.gov |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | High atom economy, operational simplicity, rapid library generation. | mdpi.comresearchgate.net |
| Regioselective N-Alkylation | Controlled substitution on a specific nitrogen atom of the pyrazole ring. | Ensures synthesis of the desired 1-isomer, avoids purification challenges. | mdpi.comacs.orgresearchgate.net |
Deeper Mechanistic Studies of Chemical Transformations Involving this compound
A profound understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing protocols and designing new transformations. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. For instance, kinetic studies on the N-alkylation of the 3-methoxypyrazole core can help refine conditions to maximize regioselectivity. semanticscholar.org Computational approaches, particularly Density Functional Theory (DFT), can be used to model transition states and reaction pathways, providing insights into the factors that control selectivity. nih.govresearchgate.net
Investigations into the mechanism of acid-catalyzed N-alkylation with electrophiles like trichloroacetimidates suggest the involvement of a carbocation intermediate, which influences reaction yields based on the electronic properties of the benzyl (B1604629) group. mdpi.com Applying these mechanistic studies to the this compound system could clarify how substituents on the benzyl ring affect reaction efficiency and regiochemistry. Furthermore, exploring metal-ligand cooperative transformations, where the pyrazole ring participates directly in bond activation, could open pathways to novel functionalizations of the scaffold. nih.govmdpi.com
Advancements in Computational Modeling for Predictive Chemical and Biological Design
Computational chemistry is a powerful tool for accelerating the discovery and optimization of pyrazole-based compounds. eurasianjournals.comresearchgate.net Future research on this compound will increasingly rely on in silico methods to predict chemical properties and biological activities, thereby guiding synthetic efforts. connectjournals.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), can be employed to build predictive models for the biological activity of novel analogues. rsc.orgrsc.orgtandfonline.com
Molecular docking and molecular dynamics (MD) simulations will be instrumental in identifying potential biological targets and understanding the binding interactions at an atomic level. eurasianjournals.comnih.gov These simulations can reveal how the 1-benzyl and 3-methoxy groups contribute to binding affinity and selectivity, providing a rational basis for designing next-generation compounds with improved pharmacological profiles. eurasianjournals.com Additionally, the use of computational tools to predict absorption, distribution, metabolism, and excretion (ADME) properties will be critical for optimizing the drug-like characteristics of new derivatives. mdpi.comresearchgate.net
| Computational Technique | Application in Pyrazole Research | Future Goal for this compound | References |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate molecular structure with biological activity. | Develop predictive models to design analogues with enhanced potency. | rsc.orgrsc.orgresearchgate.net |
| Molecular Docking | Predict binding poses of a molecule to a biological target. | Identify potential protein targets and key binding interactions. | nih.govnih.gov |
| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes and conformational changes. | eurasianjournals.comrsc.org |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity. | Elucidate reaction mechanisms and predict sites of reactivity. | nih.govnih.gov |
Identification and Validation of New Biological Target Modulations and Mechanisms
The pyrazole scaffold is a cornerstone of many approved drugs, targeting a wide array of biological pathways. tandfonline.comnih.govmdpi.com A key future direction is to screen this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications. Building on research into other 1-benzyl-pyrazole analogues, one promising target is Receptor Interacting Protein 1 (RIP1) kinase, an important mediator of necroptosis involved in diseases like pancreatitis. nih.gov
The vast therapeutic potential of pyrazoles extends to cancer, inflammation, and infectious diseases. nbinno.comnih.govnih.gov Analogues have shown activity against targets such as mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), cyclooxygenase-2 (COX-2), and various microbial enzymes. rsc.orgnih.gov Future work should involve systematic screening of this compound derivatives against panels of kinases, proteases, and other enzymes implicated in human disease. There is also significant potential in exploring this scaffold for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, an emerging area for pyrazole-based therapeutics. nih.govwustl.edutandfonline.com
Innovation in Materials Science and Catalysis Applications of this compound
Beyond medicine, the unique coordination properties of the pyrazole ring offer significant opportunities in materials science and catalysis. nih.govmdpi.com The nitrogen atoms of the pyrazole ring can act as effective ligands for a variety of metal ions. Future research should explore the synthesis of coordination complexes and metal-organic frameworks (MOFs) incorporating this compound as a ligand. The benzyl and methoxy (B1213986) groups can be systematically varied to tune the steric and electronic properties of the resulting materials, potentially leading to applications in gas storage, separation, or sensing.
In the field of catalysis, pyrazole-based ligands have been shown to enhance the efficiency of metal catalysts. For example, pyrazole ligands have been used to create highly active manganese catalysts for transfer hydrogenation reactions and titanium catalysts for the ring-opening polymerization of L-lactide to produce biodegradable polymers. rsc.orgrsc.orgscispace.com A significant area for future work would be to design and test catalysts based on this compound for a range of organic transformations, contributing to the development of more efficient and selective industrial processes.
Interdisciplinary Research Opportunities and Emerging Areas
The continued development of this compound will be driven by interdisciplinary collaboration. The synergy between computational chemists, synthetic organic chemists, and biologists is essential for the rational design, synthesis, and evaluation of new therapeutic agents. researchgate.net For instance, computational predictions of biological activity can guide synthetic targets, which are then synthesized and tested, with the experimental results feeding back to refine the computational models.
Emerging areas for this compound class include agrochemicals, where pyrazole derivatives are already used as fungicides and insecticides. nih.govnih.gov By exploring structural analogues of this compound, new crop protection agents with novel modes of action could be discovered. Another interdisciplinary frontier lies at the intersection of materials science and green chemistry, where pyrazole-based catalysts could be immobilized on solid supports to create recyclable catalytic systems for sustainable chemical manufacturing. nih.govrsc.org The versatility of the pyrazole scaffold ensures that future research on this compound will continue to open doors in diverse and impactful scientific fields. dntb.gov.ua
Q & A
Q. What are the common synthetic routes for 1-Benzyl-3-methoxy-1H-pyrazole, and how can reaction conditions be optimized for yield?
The synthesis of this compound derivatives often involves cyclocondensation reactions or functionalization of pre-formed pyrazole cores. For instance, triazenylpyrazole precursors can be employed to introduce substituents via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the synthesis of structurally related triazole-pyrazole hybrids . Optimization typically includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for moderate reactivity), and catalytic systems (e.g., CuI for CuAAC). Purity is enhanced via column chromatography or recrystallization.
Q. How can the structural conformation of this compound be analyzed experimentally?
X-ray crystallography is the gold standard for resolving bond lengths, angles, and ring puckering. Tools like Mercury CSD facilitate visualization of crystal packing and hydrogen-bonding networks . For dynamic analysis, NMR spectroscopy (e.g., - and -NMR) identifies substituent effects on chemical shifts, while IR spectroscopy confirms functional groups like methoxy (-OCH) and pyrazole N-H stretches.
Q. What are the primary applications of this compound in supramolecular chemistry?
The pyrazole ring’s nitrogen atoms and methoxy group enable coordination with transition metals (e.g., Pd, Cu) or hydrogen-bonding interactions. For example, analogous pyridyl-pyrazole derivatives act as tridentate ligands (ONN donors) in coordination complexes, relevant to catalysis or material science .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and binding affinities. For instance, the methoxy group’s electron-donating effects can be quantified to predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations further assess solvation effects and ligand-metal binding kinetics.
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?
Conflicting data (e.g., bond-length variations) may arise from polymorphism or disorder. Use Rietveld refinement for powder XRD data or compare multiple single-crystal datasets. Graph set analysis (e.g., Etter’s rules) systematically categorizes hydrogen-bonding motifs, distinguishing intrinsic molecular features from packing artifacts .
Q. How do steric and electronic effects of the benzyl and methoxy groups influence intermolecular interactions?
The benzyl group introduces steric hindrance, affecting crystal packing efficiency, while the methoxy group participates in C-H···O hydrogen bonds. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. C···H contacts). For example, in related structures, methoxy groups form bifurcated hydrogen bonds, stabilizing layered crystal architectures .
Q. What methodologies identify and characterize tautomeric forms of this compound?
Variable-temperature NMR and X-ray photocrystallography detect tautomeric equilibria. For pyrazoles, -NMR peak splitting at low temperatures (e.g., −40°C) reveals proton shifts between nitrogen atoms. Solid-state IR and Raman spectroscopy complement this by identifying vibrational modes unique to each tautomer .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to mitigate batch-to-batch variability.
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries to confirm structural norms .
- Advanced Instrumentation : Use synchrotron XRD for high-resolution structural data or mass spectrometry (HRMS) to verify molecular integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
